1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity
1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,6-Tri-O-galloyl-beta-D-glucose is a hydrolyzable tannin, a type of polyphenol, found in a variety of plant species. Its discovery is rooted in the broader scientific exploration of plant-derived tannins. This technical guide provides an in-depth overview of the natural sources of 1,3,6-tri-O-galloyl-beta-D-glucose, details on its isolation and characterization, and a summary of its known biological activities, with a focus on its anti-inflammatory and antioxidant properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
The discovery of 1,3,6-tri-O-galloyl-beta-D-glucose is intertwined with the extensive research on gallotannins, a class of tannins that are esters of gallic acid and a polyol, most commonly glucose. It is a known phenolic compound that has been identified and isolated from a variety of natural sources.[1]
Initial identification of this compound and others like it was made possible through the development of chromatographic and spectroscopic techniques, which allowed for the separation and structural elucidation of complex mixtures of plant secondary metabolites.
Table 1: Natural Sources of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose
| Plant Species | Family | Plant Part | Reference(s) |
| Juglans nigra (Black Walnut) | Juglandaceae | Kernels | [1][2] |
| Paeonia lactiflora (Chinese Peony) | Paeoniaceae | Flowers, Roots | [1][3] |
| Terminalia chebula (Black Myrobalan) | Combretaceae | Fruits | [1][4] |
| Phyllanthus emblica (Indian Gooseberry) | Phyllanthaceae | Not Specified | |
| Picrorhiza kurroa (Kutki) | Plantaginaceae | Seeds | |
| Mangifera indica L. (Mango) | Anacardiaceae | Seed Kernel | [5] |
Experimental Protocols: Isolation and Purification
The isolation and purification of 1,3,6-tri-O-galloyl-beta-D-glucose from natural sources typically involve solvent extraction followed by a series of chromatographic separations. The general workflow is outlined below.
General Extraction and Fractionation Workflow
Example Protocol: Isolation from Mangifera indica L. Seed Kernel
The following protocol is a representative example for the isolation of 1,3,6-tri-O-galloyl-beta-D-glucose and other phenolic compounds from the seed kernel of Mangifera indica L.[5]
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Extraction: The air-dried and powdered seed kernels are extracted with a suitable solvent, such as a mixture of methanol and water, at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
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Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure to remove the methanol. The aqueous residue is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The gallotannins, including 1,3,6-tri-O-galloyl-beta-D-glucose, are typically enriched in the ethyl acetate fraction.
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Column Chromatography: The ethyl acetate fraction is subjected to column chromatography for further purification.
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Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, which separates molecules based on their size and polarity. Elution is typically performed with methanol.
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Octadecylsilyl (ODS) Column Chromatography: Final purification can be achieved using reversed-phase column chromatography on an ODS support. A gradient of methanol and water is often used as the mobile phase.
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Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
1,3,6-Tri-O-galloyl-beta-D-glucose exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most studied.
Antioxidant Activity
The antioxidant activity of 1,3,6-tri-O-galloyl-beta-D-glucose is attributed to the presence of multiple galloyl groups in its structure. These phenolic moieties can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress.[6]
Anti-inflammatory Activity
While direct studies on the anti-inflammatory signaling pathways of 1,3,6-tri-O-galloyl-beta-D-glucose are limited, research on closely related gallotannins, such as penta-O-galloyl-β-D-glucose (PGG), provides significant insights. These compounds are known to inhibit key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] It is plausible that 1,3,6-tri-O-galloyl-beta-D-glucose exerts its anti-inflammatory effects through similar mechanisms.
The proposed mechanism involves the inhibition of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-induced inflammatory models, related compounds have been shown to suppress the production of nitric oxide (NO).[5]
Enzyme Inhibition: Tyrosinase
1,3,6-Tri-O-galloyl-beta-D-glucose has been identified as a non-covalent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[8] This inhibitory action suggests its potential application in cosmetics and dermatology for skin whitening and treating hyperpigmentation disorders. The mechanism of inhibition is believed to involve the binding of the galloyl groups to the active site of the enzyme, thereby blocking substrate access.
Future Directions
While the natural sources and basic biological activities of 1,3,6-tri-O-galloyl-beta-D-glucose have been established, further research is warranted in several areas:
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Quantitative Analysis: There is a need for more comprehensive studies to quantify the concentration of this compound in various natural sources to aid in the selection of high-yielding plant materials.
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Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 1,3,6-tri-O-galloyl-beta-D-glucose is crucial for its development as a therapeutic agent.
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Mechanism of Action: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound will provide a clearer understanding of its pharmacological effects.
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Clinical Studies: Preclinical and clinical trials are necessary to evaluate the safety and efficacy of 1,3,6-tri-O-galloyl-beta-D-glucose for various health applications.
Conclusion
1,3,6-Tri-O-galloyl-beta-D-glucose is a promising natural compound with significant antioxidant and anti-inflammatory properties. This technical guide has summarized its natural sources, provided an overview of its isolation and purification, and detailed its known biological activities and potential mechanisms of action. Continued research into this molecule holds the potential for the development of new therapeutic agents and functional food ingredients.
References
- 1. Buy 1,3,6-tri-O-galloyl-beta-D-glucose [smolecule.com]
- 2. Identification and Characterization of Phenolic Compounds in Black Walnut Kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penta-O-galloyl-β-D-glucose from Paeonia lactiflora Pall. root extract enhances the expression of skin barrier genes via EGR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Fruit of Terminalia chebula: Traditional Uses, Phytochemistry, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,6-Tri-O-galloyl-beta-D-glucose | TargetMol [targetmol.com]
- 6. CAS 18483-17-5: 1,3,6-Tri-O-galloyl-β-D-glucose [cymitquimica.com]
- 7. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
